Scientific Field: Biochemistry and Molecular Biology.
Summary of the Application: The compound has been used in the synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles.
Methods of Application or Experimental Procedures: The compound was synthesized through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS.
Results or Outcomes: The synthesized analogs were primarily screened for their ability to bind with the DNA duplex d (CGCGAATTCGCG) 2 using molecular modeling tools.
Scientific Field: Virology.
Summary of the Application: Indole derivatives, which are structurally similar to the compound , have been used in the synthesis of antiviral agents.
Methods of Application or Experimental Procedures: Specific indole derivatives were prepared and reported as antiviral agents.
Results or Outcomes: Some of these indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus.
Scientific Field: Organic Chemistry.
Summary of the Application: The compound is structurally similar to coumarins, which have been used in the synthesis of various heterocycles.
Methods of Application or Experimental Procedures: The synthesis of these heterocycles has been carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures.
Summary of the Application: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development.
Methods of Application or Experimental Procedures: N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015.
Results or Outcomes: This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products.
Scientific Field: Material Science.
Summary of the Application: Water soluble photoactive cellulose derivatives were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid.
Methods of Application or Experimental Procedures: The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state.
Results or Outcomes: The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials.
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chromen-7-yl group with a trifluoromethyl substituent and an enamide functional group. The molecular formula is and its molecular weight is approximately 283.203 g/mol . This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chromen-7-yl moiety contributes to the compound's aromatic properties, while the trifluoromethyl group enhances lipophilicity and biological activity. The presence of the enamide functional group suggests potential reactivity in various chemical transformations, making it a versatile building block in organic synthesis.
The biological activity of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has been explored in various studies, indicating its potential as a therapeutic agent:
The synthesis of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide typically involves several steps:
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has several potential applications:
Interaction studies involving N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide are crucial for understanding its mechanism of action:
Several compounds share structural features with N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, allowing for comparative analysis:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
4-Methylcoumarin | Structure | Antimicrobial | Simpler structure without trifluoromethyl |
7-Hydroxycoumarin | Structure | Anticancer | Hydroxyl group increases solubility |
6-Trifluoromethylcoumarin | Structure | Antiviral | Similar trifluoromethyl presence but different position |
These compounds highlight the uniqueness of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide due to its specific functional groups and their implications for biological activity and synthetic versatility.
Irritant